molecular formula C10H5Cl2NO3 B12286086 2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid

2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12286086
M. Wt: 258.05 g/mol
InChI Key: QTVRREDEFMRTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid is a chemical compound known for its unique structure and properties It is derived from indole, a heterocyclic aromatic organic compound, and features two chlorine atoms at positions 4 and 7 on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid typically involves the chlorination of indole derivatives followed by the introduction of an oxoacetic acid group. One common method involves the reaction of 4,7-dichloroindole with oxalyl chloride in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions result in the formation of various substituted indole derivatives .

Scientific Research Applications

2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate
  • Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate

Uniqueness

2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid is unique due to its specific substitution pattern on the indole ring and the presence of the oxoacetic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H5Cl2NO3

Molecular Weight

258.05 g/mol

IUPAC Name

2-(4,7-dichloro-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(12)8-7(5)4(3-13-8)9(14)10(15)16/h1-3,13H,(H,15,16)

InChI Key

QTVRREDEFMRTEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)C(=O)O)Cl

Origin of Product

United States

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